6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidin-4-one class, characterized by a bicyclic scaffold combining pyrrole and pyrimidine rings. The structure features a 6-methyl group, a 3-propyl substituent, and a 2-thioxo moiety, which collectively influence its physicochemical and biological properties. Such derivatives are often explored for pharmacological applications, particularly enzyme inhibition, due to their structural mimicry of purine bases .
Properties
IUPAC Name |
6-methyl-3-propyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-3-4-13-9(14)8-7(12-10(13)15)5-6(2)11-8/h5,11H,3-4H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQDENJVAQJNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(N2)C)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one with methylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, reflux.
Substitution: Amines, alcohols; conditionssolvent (e.g., ethanol), mild heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves reactions that yield derivatives of pyrimidine and related structures. The compound can be synthesized through multi-step organic reactions involving starting materials like aminopyrazole carbonitrile. These processes often include the use of solvents such as dioxane and catalysts like piperidine to facilitate reactions under reflux conditions.
Antioxidant Properties
Research indicates that compounds in the pyrrolo[3,2-d]pyrimidine family exhibit antioxidant properties. The thioxo group in this compound contributes to this activity by scavenging free radicals and reducing oxidative stress in biological systems.
Anti-inflammatory Effects
Studies have shown that derivatives of pyrimidine can act as anti-inflammatory agents. For instance, the compound has been evaluated for its potential to inhibit inflammation markers in vitro and in vivo models. This includes the assessment of its effects on carrageenan-induced edema in laboratory animals, demonstrating a promising reduction in swelling comparable to established anti-inflammatory drugs like Diclofenac .
Anticancer Potential
The compound's structure suggests that it may interact with various biological targets implicated in cancer progression. Preliminary studies indicate that this compound may inhibit tumor cell proliferation through mechanisms that warrant further exploration .
Drug Development
Given its biological activities, this compound is being investigated as a potential lead compound for drug development targeting inflammatory diseases and cancer. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological evaluation.
Pharmacological Studies
Pharmacological studies are essential for understanding the mechanisms of action and therapeutic windows of this compound. Research efforts focus on elucidating its pharmacokinetics and bioavailability to optimize its use in clinical settings.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as an MPO inhibitor, the compound binds to the active site of the enzyme, preventing the formation of reactive oxygen species that contribute to oxidative stress and inflammation. This inhibition can mitigate the progression of cardiovascular diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[3,2-d]pyrimidin-4-one Family
Key Structural and Functional Differences
- Substituent Effects: The propyl group in the target compound balances lipophilicity and steric demands, favoring membrane permeability compared to the bulkier isopropyl analogue . Benzyl-substituted derivatives (e.g., ) exhibit higher molecular weights and aromatic interactions, favoring enzyme active-site binding but with possible metabolic instability .
- The target compound’s propyl group may similarly enhance COX-2 selectivity but lacks empirical validation . Myeloperoxidase inhibitors (e.g., Vobarilizumab) highlight the scaffold’s versatility; substituent choice dictates target specificity and pharmacokinetics .
Biological Activity
6-Methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its structural properties, biological activities, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 223.30 g/mol. Its structure includes a thioxo group which is crucial for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃OS |
| Molecular Weight | 223.30 g/mol |
| CAS Number | 1502326-62-6 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of pyrrolopyrimidine compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. In vitro assays using DPPH radical scavenging methods demonstrated that it can effectively neutralize free radicals. This activity is crucial for potential applications in preventing oxidative stress-related diseases.
Enzyme Inhibition
Recent studies have focused on the enzyme inhibition properties of this compound. It has been identified as a potential inhibitor of blood coagulation factors such as Factor Xa and thrombin. This suggests its utility in developing anticoagulant therapies.
Case Studies
- Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) demonstrated that similar compounds exhibited notable antimicrobial effects against gram-positive and gram-negative bacteria through various assays including disc diffusion and broth microdilution methods .
- Antioxidant Properties : In another investigation, the antioxidant activity was quantified using the DPPH method where the compound showed a dose-dependent response indicating its potential as a natural antioxidant .
- Enzyme Inhibition : A recent article highlighted the dual inhibitory action of pyrrolopyrimidine derivatives on coagulation factors. The study utilized molecular docking studies to elucidate binding affinities and interactions with target enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. SAR studies suggest that substituents at specific positions can enhance or diminish its biological activities.
Q & A
Q. How is metabolic stability evaluated in hepatic microsomal assays?
- Methodological Answer :
- Microsomal incubation : Incubate the compound with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS over time .
- Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites, guiding structural modifications to improve metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
